3-ethylthiophene-2-carbaldehyde
Overview
Description
3-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an ethyl group at the third position and a formyl group at the second position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethylthiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 3-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production methods for 3-ethyl-2-formylthiophene are not extensively documented. large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-2-thiophenecarboxylic acid.
Reduction: 3-Ethyl-2-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into thiophene derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethyl-2-formylthiophene depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylthiophene: Lacks the ethyl group, which can influence its reactivity and physical properties.
3-Methyl-2-formylthiophene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
3-ethylthiophene-2-carbaldehyde is unique due to the presence of both an ethyl and a formyl group on the thiophene ring. This combination of substituents allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H8OS |
---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
3-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 |
InChI Key |
ANIABPZLKNMRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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